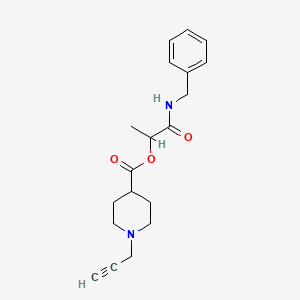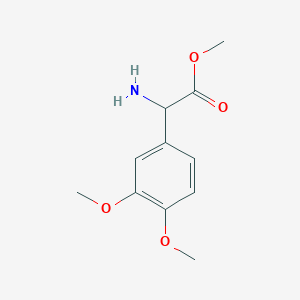
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the sulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Similar compounds have been found to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds have been found to show inhibitory activity against various viruses and have been reported as antiviral agents .
Action Environment
It’s known that the success of similar compounds in sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Preparation of Boron Reagents: Organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.
Coupling Reaction: The organoboron reagent is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Purification: The product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of various diseases.
Drug Discovery: It serves as a lead compound in the development of new pharmaceuticals.
Material Science: The compound’s unique chemical properties make it valuable in the development of new materials and coatings.
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: This compound is structurally similar and shares some biological activities.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and are used in various scientific applications.
Uniqueness
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.
Propiedades
IUPAC Name |
2-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVPPUYQCQPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)

![N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)
![1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956482.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)







